molecular formula C10H13NO3 B7518231 2-hydroxy-N-(2-methoxyphenyl)propanamide

2-hydroxy-N-(2-methoxyphenyl)propanamide

Cat. No.: B7518231
M. Wt: 195.21 g/mol
InChI Key: AQVZYFNNQQEDHM-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H13NO3. It is characterized by the presence of a hydroxyl group, a methoxyphenyl group, and a propanamide moiety. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methoxyphenyl)propanamide typically involves the reaction of 2-methoxybenzylamine with 2-hydroxypropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-N-(2-methoxyphenyl)propanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, 2-hydroxy-N-(2-methoxyphenyl)propanamine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-oxo-N-(2-methoxyphenyl)propanamide

    Reduction: 2-hydroxy-N-(2-methoxyphenyl)propanamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-N-(2-methoxyphenyl)propanamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(2-methylphenyl)propanamide
  • 2-hydroxy-N-(2-ethoxyphenyl)propanamide
  • 2-hydroxy-N-(2-chlorophenyl)propanamide

Uniqueness

2-hydroxy-N-(2-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

2-hydroxy-N-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)10(13)11-8-5-3-4-6-9(8)14-2/h3-7,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVZYFNNQQEDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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